![molecular formula C16H24INO3 B13318877 tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and an iodine atom attached to a methylpropyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like chloroform or ethyl acetate and reagents such as di-tert-butyl dicarbonate and potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate can undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: The iodine atom in the compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce deiodinated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Participates in C-N cross-coupling reactions with fluorescein derivatives .
Biology:
- Potential applications in the synthesis of biologically active molecules.
- Used in the preparation of cyclic hydroxamic acids, which have biological significance .
Medicine:
- May be involved in the synthesis of pharmaceutical compounds.
- Studies suggest potential antioxidant neuroprotective effects in stroke patients .
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of iron chelating agents used in therapy for patients with sickle cell diseases and iron overload .
Wirkmechanismus
The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(benzyloxy)carbamate: Similar structure but lacks the iodine atom.
N-Boc-ethanolamine: Contains a tert-butyl group and an ethanolamine moiety.
Uniqueness: The combination of the tert-butyl, benzyloxy, and iodine groups makes it a versatile intermediate for various chemical transformations .
Eigenschaften
Molekularformel |
C16H24INO3 |
|---|---|
Molekulargewicht |
405.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-iodo-2-methyl-2-phenylmethoxypropyl)carbamate |
InChI |
InChI=1S/C16H24INO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
WKYVBKBWISUGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


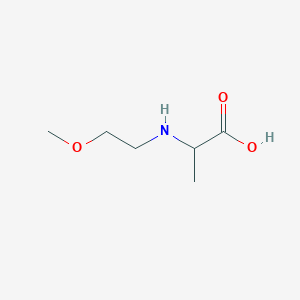
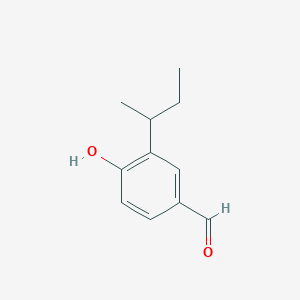

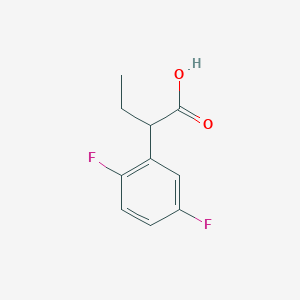
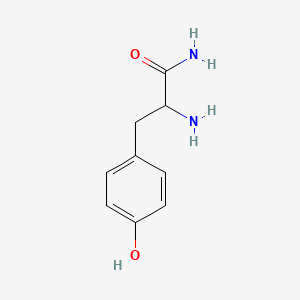

![2-[4-(4-Methylphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13318841.png)
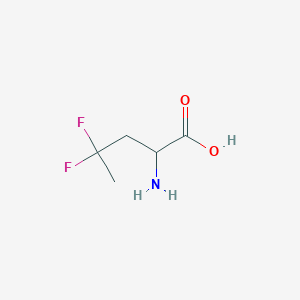
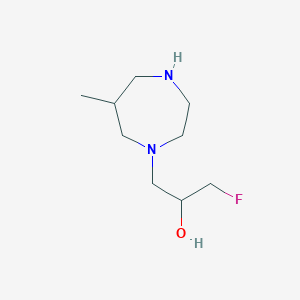

![3-Methyl-4-propyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13318862.png)
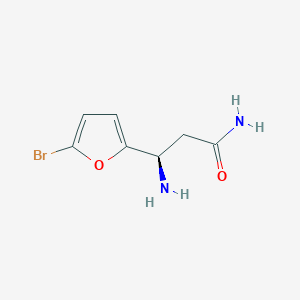
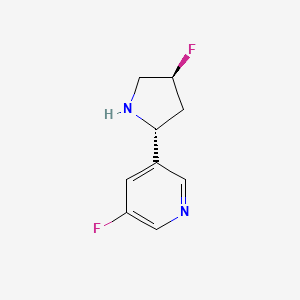
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B13318879.png)
